N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic small molecule characterized by a dioxoindole core linked to an acetamide group substituted with a 2,5-dimethylphenyl moiety. The 2,3-dioxoindole moiety provides a planar, conjugated system capable of hydrogen bonding via its carbonyl groups, while the 2,5-dimethylphenyl group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-12(2)14(9-11)19-16(21)10-20-15-6-4-3-5-13(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWBGRFFJUJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C17H13NO4
- Molecular Weight: 295.29 g/mol
- CAS Number: 306320-92-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound exhibits:
- Antitumor Activity : Initial studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, structure-activity relationship (SAR) studies have shown that modifications in the phenyl ring significantly affect cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. Its efficacy is often linked to the presence of specific functional groups that enhance interaction with microbial targets.
Antitumor Activity
A study conducted on the compound's effect on human cancer cell lines revealed the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.5 | Apoptosis induction |
| A431 (Skin) | 12.8 | Cell cycle arrest |
| U251 (Glioblastoma) | 10.0 | Inhibition of proliferation |
These findings indicate a promising potential for this compound as an anticancer agent.
Antimicrobial Activity
In antimicrobial assays, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial therapies.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the substituents on the indole and phenyl rings can enhance or diminish biological activity. For example:
- The presence of electron-donating groups on the phenyl ring was found to increase cytotoxicity.
- Alterations in the indole moiety significantly impacted binding affinity to target proteins involved in cancer progression.
Comparison with Similar Compounds
Key Analogues :
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide () Modifications: Incorporates a thioxo-thiazolidinone ring and a heptyl chain. Impact: The thioxo group reduces hydrogen-bonding capacity compared to the dioxo group in the target compound, while the heptyl chain enhances lipophilicity. This may alter membrane permeability and target selectivity .
2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide () Modifications: Chloro substituent at the indole 5-position; propargyl group replaces 2,5-dimethylphenyl. The propargyl group introduces alkyne functionality for click chemistry applications, diverging from the target compound’s biological profile .
N-(2,5-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide ()
- Modifications : Formyl group at the indole 3-position.
- Impact : The formyl group increases polarity and reactivity, making this compound a likely intermediate for further derivatization. The higher molecular weight (306.4 g/mol vs. ~294 g/mol for the target) may affect pharmacokinetics .
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Modifications: Pyrimidoindole core with a sulfanyl linker and ethoxyphenyl substituent. This complexity may improve target affinity but reduce solubility .
Physicochemical and Pharmacological Comparisons
Data Table :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
